molecular formula C13H17N3 B2619104 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1381121-19-2

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B2619104
Numéro CAS: 1381121-19-2
Poids moléculaire: 215.3
Clé InChI: YBKVHCZPGSMOKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both a piperidine and a pyrrolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields with reduced by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or piperidine rings .

Applications De Recherche Scientifique

DYRK1A Inhibition

One of the most significant applications of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against DYRK1A, which is implicated in Alzheimer's disease and other neurodegenerative conditions.

  • Mechanism of Action : The compound interacts with the active site of DYRK1A, leading to reduced phosphorylation of downstream targets involved in neurodegeneration.
  • Research Findings : In vitro studies have shown nanomolar-level inhibition of DYRK1A, alongside antioxidant and anti-inflammatory properties that may contribute to neuroprotection .

MERTK Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the MER proto-oncogene tyrosine kinase (MERTK), which plays a role in tumor progression and immune evasion.

  • Inhibition Studies : Compounds designed based on the pyrrolo[2,3-b]pyridine scaffold have shown promising results in inhibiting MERTK activity, leading to reduced cancer cell proliferation and enhanced apoptosis in various cancer cell lines .
  • Case Studies : Specific derivatives have been tested in preclinical models, showing significant tumor regression and improved survival rates compared to control groups.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy.

Substituent Effect on Activity Reference
Fluoro groupEnhances binding affinity to DYRK1A
Methyl groupIncreases lipophilicity
Chloro groupModulates selectivity for MERTK

Synthetic Methodologies

The synthesis of this compound involves several key steps that ensure high yield and purity:

  • Step 1 : Formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
  • Step 2 : Introduction of the methylpiperidine moiety via nucleophilic substitution.
  • Step 3 : Purification using chromatographic techniques to isolate the desired product.

Mécanisme D'action

The mechanism of action of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined piperidine and pyrrolopyridine structure, which may confer distinct pharmacological properties.

Activité Biologique

2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core substituted with a 1-methylpiperidine moiety. This structural configuration is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of pharmacological effects. Notably, this compound has been studied primarily for its role as a DYRK1A inhibitor , which is implicated in various neurological disorders and cancer.

Key Findings

  • Inhibition of DYRK1A : The compound has demonstrated nanomolar-level inhibitory activity against DYRK1A, as evidenced by enzymatic assays that reveal significant inhibition rates alongside robust antioxidant and anti-inflammatory effects .
  • Anti-inflammatory Properties : In vitro studies using BV2 microglial cells have shown that this compound can reduce LPS-induced pro-inflammatory responses, suggesting its potential therapeutic application in neuroinflammatory diseases .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been confirmed through ORAC assays, indicating its potential use in conditions associated with oxidative stress .

Table 1: Biological Activity Summary

Biological ActivityObservationsReference
DYRK1A InhibitionNanomolar-level inhibition
Anti-inflammatory ActivitySignificant reduction in pro-inflammatory markers
Antioxidant ActivityEffective scavenging of free radicals
Other Kinase InhibitorsRelated compounds show varying degrees of activity

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid distribution and metabolism. Studies indicate that compounds with similar piperidine structures often undergo N-dealkylation, affecting their bioavailability and half-life .

Table 2: Pharmacokinetic Parameters

CompoundHalf-life (h)Bioavailability (%)Remarks
2-(1-Methylpiperidin-4-yl)...Not quantifiedLowRapid clearance observed
Related Kinase InhibitorsVariableHighLonger tissue half-lives

Propriétés

IUPAC Name

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-7-4-10(5-8-16)12-9-11-3-2-6-14-13(11)15-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKVHCZPGSMOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.